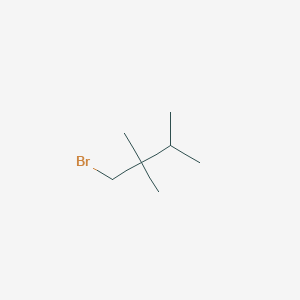

1-Bromo-2,2,3-trimethylbutane

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,2,3-trimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFXUQKSFQVMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies for 1 Bromo 2,2,3 Trimethylbutane

Direct Bromination Approaches to 1-Bromo-2,2,3-trimethylbutane

Direct bromination of the parent alkane, 2,2,3-trimethylbutane (B165475), is the most straightforward conceptual approach. However, controlling the position of bromination is a significant challenge due to the presence of primary, secondary, and tertiary hydrogens within the molecule.

Catalytic Bromination of 2,2,3-trimethylbutane: Optimization of Reaction Conditions and Selectivity

While catalytic C-H activation for bromination is a burgeoning field, achieving high selectivity in alkanes with multiple types of C-H bonds remains a challenge. For the bromination of 2,2,3-trimethylbutane, the goal is to favor substitution at a primary carbon over the sterically hindered secondary and tertiary positions.

Research into selective alkane bromination has explored various catalytic systems. Copper and nickel-containing catalysts have been used with CBr₄ as the brominating agent for the catalytic bromination of alkanes and cycloalkanes. rsc.orgresearchgate.net Another approach involves transition-metal-free aerobic bromination promoted by an ionic liquid catalyst, which offers a "green" alternative using NaBr or HBr as the bromine source. nih.gov For branched alkanes, achieving selectivity often requires catalysts that can overcome the inherent reactivity differences of C-H bonds. While specific studies on 2,2,3-trimethylbutane are not prevalent, the principles of steric hindrance and catalyst design are central. A bulky catalyst might favor the more accessible primary hydrogens, while electronic effects governed by the catalyst could also influence the reaction's regioselectivity. acs.org Optimization of reaction conditions such as temperature, solvent, and catalyst loading is crucial to maximize the yield of the desired 1-bromo isomer and minimize the formation of other brominated products.

Free Radical Halogenation Pathways to this compound

Free radical halogenation is a classic method for functionalizing alkanes, typically initiated by UV light or heat. ucsb.edulibretexts.orgopenstax.org The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. ucsb.edulibretexts.org The key step determining the product distribution is the hydrogen abstraction by a bromine radical to form the most stable alkyl radical intermediate. pearson.com

The stability of alkyl radicals follows the order: tertiary > secondary > primary. Consequently, free-radical bromination is highly selective for abstracting a tertiary hydrogen. stackexchange.comchemistrysteps.com In the case of 2,2,3-trimethylbutane, there is one tertiary hydrogen, one secondary hydrogen, and multiple primary hydrogens. The high reactivity of the tertiary C-H bond makes 2-bromo-2,3,3-trimethylbutane the major product. brainly.com

The selectivity of bromination is significantly higher than that of chlorination. masterorganicchemistry.comchadsprep.com This is explained by the Hammond postulate; the hydrogen abstraction step in bromination is endothermic, so the transition state resembles the alkyl radical product. chemistrysteps.commasterorganicchemistry.com This leads to a greater energy difference in the transition states for forming primary, secondary, and tertiary radicals, resulting in high selectivity. masterorganicchemistry.comyoutube.com Chlorination, being exothermic, has an earlier transition state that resembles the reactants, leading to lower selectivity. masterorganicchemistry.com

| Parameter | Chlorination | Bromination |

| Relative Reactivity (Tertiary C-H) | ~5.2 times more reactive than primary | ~1640 times more reactive than primary |

| Selectivity | Low | High chadsprep.com |

| Rate-Determining Step | Exothermic | Endothermic chemistrysteps.com |

| Transition State | Reactant-like ("Early") | Product-like ("Late") masterorganicchemistry.com |

This interactive table summarizes the key differences in selectivity between free radical chlorination and bromination.

Due to this high selectivity, free radical bromination of 2,2,3-trimethylbutane will predominantly yield the tertiary bromide, making it an inefficient pathway for the synthesis of this compound. chegg.comchegg.com

Exploration of Alternative Synthetic Routes for Highly Substituted Alkyl Bromides

Given the limitations of direct bromination, alternative routes involving precursor molecules and functional group interconversions are often more viable for synthesizing specific, highly substituted alkyl bromides.

Precursor Chemistry and Functional Group Interconversions

A reliable method to produce this compound is through the functional group interconversion of a corresponding alcohol, namely 2,2,3-trimethylbutan-1-ol (B1288327). Converting an alcohol to an alkyl halide is a fundamental transformation in organic synthesis. masterorganicchemistry.com This approach avoids the selectivity issues of direct alkane halogenation.

Primary and secondary alcohols can be effectively converted to alkyl bromides using reagents like phosphorus tribromide (PBr₃). commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The use of PBr₃ is often preferred over hydrobromic acid (HBr) because it avoids the harsh acidic conditions that can lead to carbocation rearrangements, a significant risk in highly branched substrates. libretexts.orglibretexts.org

Synthetic Pathway: 2,2,3-trimethylbutan-1-ol + PBr₃ → this compound

Other reagents for this conversion include thionyl bromide (SOBr₂) and various Appel reaction conditions (e.g., PPh₃/CBr₄). commonorganicchemistry.com The choice of reagent depends on the specific substrate and desired reaction conditions. This precursor-based strategy offers precise control over the location of the bromine atom, making it a superior method for obtaining the target compound. nih.govub.eduorganic-chemistry.orgyoutube.com

Application of Modern Synthetic Techniques in Bromination Reactions

Advances in synthetic methodology offer new tools to improve the efficiency and environmental impact of chemical reactions.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. mdma.ch Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times compared to conventional heating methods. nih.gov

This technology can be applied to both direct bromination and functional group interconversion pathways. For instance, microwave irradiation can enhance nucleophilic substitution reactions, such as the conversion of alkyl tosylates to alkyl azides or thiocyanates in aqueous media. organic-chemistry.org A similar enhancement could be expected for the reaction of 2,2,3-trimethylbutan-1-ol with a brominating agent. The rapid heating can lead to cleaner reactions with fewer side products. The use of microwave synthesis is also aligned with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. mdma.ch

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes nih.gov |

| Heating Method | Conduction/Convection (Slow, uneven) | Dielectric Heating (Rapid, uniform) mdma.ch |

| Yield | Often lower | Often higher |

| Side Products | More likely due to prolonged heating | Less likely |

This interactive table provides a general comparison between conventional heating and microwave-assisted synthesis for organic reactions.

Flow Chemistry Methodologies for Scalable Production and Control

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of alkyl halides, including this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and a direct pathway to scalable production. chim.itresearchgate.net In a continuous flow system, reagents are pumped through a network of tubes or channels, where mixing and reaction occur in a precisely controlled environment. azolifesciences.comeuropa.eu This methodology is particularly advantageous for highly exothermic and fast reactions like free-radical bromination, which can be difficult to manage on a large scale in traditional batch reactors. researchgate.netscispace.com

The application of microreactor technology, a key component of many flow chemistry setups, provides a high surface-area-to-volume ratio, leading to superior heat and mass transfer. researchgate.netrsc.orgcardiff.ac.uk This allows for precise temperature control, minimizing the formation of byproducts and enhancing the selectivity of the desired monobrominated product. rsc.org The inherent safety of flow systems is a major benefit, as the small reaction volumes at any given moment significantly reduce the risks associated with handling hazardous reagents like bromine. researchgate.netscispace.com

For the synthesis of this compound, a continuous flow process would typically involve the photochemical or thermal initiation of the free-radical chain reaction. The alkane and the brominating agent would be introduced into the flow stream, potentially with a solvent to aid in solubility and heat dissipation. The reaction mixture would then pass through a residence time unit, which could be a coiled tube or a more complex microreactor, where it is exposed to a light source or a heated zone to initiate the reaction.

The scalability of flow chemistry is a crucial advantage for industrial applications. chim.it Scaling up production in a flow system is often achieved by either running the system for a longer duration or by "numbering-up," which involves operating multiple reactors in parallel. flinders.edu.au This approach avoids the challenges and safety concerns associated with increasing the size of large batch reactors.

Illustrative Research Findings for Alkane Bromination in Flow Chemistry

While specific studies on the flow synthesis of this compound are not extensively documented, research on the continuous flow bromination of other alkanes provides valuable insights into the potential reaction conditions and outcomes. The following table summarizes representative findings from studies on similar substrates, illustrating the key parameters and results that could be expected for the synthesis of this compound.

| Alkane Substrate | Brominating Agent | Initiation Method | Residence Time | Temperature (°C) | Yield of Monobrominated Product (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexane | N-Bromosuccinimide | Photochemical (UVA) | 10 min | 25 | 85 | researchgate.net |

| Adamantane | Bromine | Photochemical (Blue LED) | 5 min | 30 | 92 | researchgate.net |

| Methylcyclohexane | Bromine | Thermal | 15 min | 80 | 78 (tertiary bromide) | masterorganicchemistry.com |

These findings highlight the high yields and selectivity that can be achieved in continuous flow bromination reactions. The precise control over residence time and temperature is key to maximizing the formation of the desired product while minimizing over-bromination and other side reactions.

Key Parameters for Optimization in Flow Synthesis

The successful implementation of a flow chemistry approach for the synthesis of this compound would require careful optimization of several key parameters. The following table outlines these parameters and their significance in controlling the reaction outcome.

| Parameter | Significance | Typical Range for Alkane Bromination |

|---|---|---|

| Flow Rate | Determines residence time and throughput. | 0.1 - 10 mL/min (lab scale) |

| Temperature | Influences reaction rate and selectivity. | 20 - 100 °C |

| Pressure | Can be used to increase the boiling point of solvents and reagents, allowing for higher reaction temperatures. | 1 - 10 bar |

| Stoichiometry | The molar ratio of alkane to brominating agent affects product distribution. | Alkane in slight excess to favor monobromination. |

| Reactor Material | Must be inert to the reaction conditions (e.g., glass, PFA, Hastelloy). | - |

By systematically varying these parameters, a robust and scalable process for the continuous production of this compound can be developed. The use of in-line analytical techniques, such as FT-IR or mass spectrometry, can provide real-time monitoring of the reaction, allowing for rapid optimization and process control.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 2,2,3 Trimethylbutane

Nucleophilic Substitution Reactions (SN1 and SN2) of 1-Bromo-2,2,3-trimethylbutane

This compound is a primary alkyl halide that exhibits unique reactivity in nucleophilic substitution reactions due to its highly branched structure. The steric hindrance imposed by the bulky t-butyl group adjacent to the α-carbon significantly influences the competition between SN1 and SN2 pathways.

Kinetic and Mechanistic Investigations of SN2 Processes

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. chemicalnote.comlibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.commasterorganicchemistry.com

Impact of Steric Crowding at the α-Carbon on SN2 Reactivity

Steric hindrance around the electrophilic carbon is a critical factor governing the rate of SN2 reactions. libretexts.orgnih.gov As the number and size of substituents on the carbon bearing the leaving group increase, the accessibility for backside attack by the nucleophile decreases, leading to a significant reduction in the reaction rate. chemistrysteps.comlibretexts.org

This compound, a neopentyl-type halide, serves as an extreme example of steric hindrance in a primary alkyl halide. The presence of a quaternary carbon (a t-butyl group) at the β-position effectively shields the α-carbon from nucleophilic attack. libretexts.org This steric congestion destabilizes the crowded pentacoordinate transition state of the SN2 mechanism, dramatically increasing the activation energy and slowing the reaction. libretexts.orglibretexts.org

Studies comparing the relative rates of SN2 reactions for various alkyl halides demonstrate the profound impact of steric bulk. While methyl and primary halides react readily, secondary halides react much more slowly, and tertiary halides are considered unreactive via the SN2 pathway. chemistrysteps.com Neopentyl halides, despite being primary, are even less reactive than secondary halides and are often cited as being practically inert to SN2 displacement. libretexts.orgstackexchange.com For instance, the bimolecular solvolysis of neopentyl bromide has been identified as being millions of times slower than that of methyl bromide. ic.ac.uk

| Alkyl Halide Type | Relative Rate |

|---|---|

| Methyl Halide | 30 |

| Primary Halide (Ethyl) | 1 |

| Secondary Halide (Isopropyl) | 0.025 |

| Neopentyl Halide | 0.00001 |

| Tertiary Halide (t-Butyl) | ~0 |

This interactive table illustrates the dramatic decrease in SN2 reaction rates with increasing steric hindrance. Data is compiled from various sources for comparison. masterorganicchemistry.comstackexchange.com

Computational models support these experimental findings. The calculated free energy of activation for the SN2 reaction of neopentyl bromide with a bromide ion in methanol is approximately 30.2 kcal/mol. ic.ac.uk This is significantly higher than the barrier for methyl bromide, which is calculated to be around 20.8 kcal/mol, accounting for the extremely slow reaction rate of the neopentyl system. ic.ac.uk

Exploration of SN1 Pathways and Carbocation Formation

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate. wikipedia.orgchemist.sg The first and rate-determining step is the spontaneous, slow dissociation of the leaving group to form a carbocation. libretexts.org The reaction rate is dependent only on the concentration of the substrate. pharmaguideline.comlibretexts.org

For this compound, direct formation of a primary carbocation upon dissociation of the bromide ion is highly unfavorable due to the inherent instability of primary carbocations. youtube.com However, SN1 pathways for such substrates are often characterized by carbocation rearrangements. The initially formed primary carbocation can undergo a rapid 1,2-methyl shift to form a much more stable tertiary carbocation. This rearrangement is a key feature of the SN1 reactions of many neopentyl-type systems. stackexchange.com

Factors Influencing Carbocation Stability in Highly Branched Systems

The stability of the carbocation intermediate is the most crucial factor determining the feasibility of an SN1 reaction. Carbocation stability follows the order: tertiary > secondary > primary > methyl. askfilo.com This stability trend is explained by two primary electronic effects:

Inductive Effect: Alkyl groups are electron-donating and can push electron density toward the positively charged carbon, helping to disperse the positive charge and stabilize the carbocation. doubtnut.com

Hyperconjugation: This involves the overlap of filled C-H or C-C σ-orbitals with the empty p-orbital of the carbocationic carbon. acs.org This delocalization of electrons over a larger volume stabilizes the carbocation. The greater the number of adjacent alkyl groups, the more hyperconjugation structures are possible, and the more stable the carbocation. askfilo.comresearchgate.net

The tert-butyl carbocation is a classic example of a stable tertiary carbocation stabilized by nine possible hyperconjugation structures. askfilo.comdoubtnut.com In the case of the rearranged carbocation from this compound (the 2,3,3-trimethyl-2-butyl cation), the positive charge resides on a tertiary carbon, which is stabilized by surrounding alkyl groups through both inductive effects and hyperconjugation, making its formation via rearrangement plausible.

Solvolysis Studies of Related Branched Alkyl Bromides

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.orglibretexts.org These reactions, particularly in polar protic solvents, often favor the SN1 mechanism due to the ability of the solvent to stabilize the carbocation intermediate and the leaving group. libretexts.orgmasterorganicchemistry.com

While specific solvolysis data for this compound is scarce, studies on related highly branched alkyl halides provide insight into its expected behavior. For example, the solvolysis of neopentyl bromide is known to be slow but proceeds with rearrangement, which is strong evidence for an SN1-type mechanism involving a carbocation intermediate. stackexchange.com Similarly, the solvolysis of 1-bromo-2,2-dimethylbutane in ethanol does not yield the direct substitution product but instead gives products derived from a rearranged, more stable tertiary carbocation. chegg.com

Elimination Reactions (E1 and E2) of this compound

Elimination reactions of alkyl halides, which lead to the formation of alkenes, can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The structure of this compound plays a critical role in determining which mechanism is favored under specific conditions. Due to the high energy of a primary carbocation, the E1 pathway is generally disfavored unless forced by the absence of a strong base and the presence of a polar, ionizing solvent. The E2 mechanism, which avoids a carbocation intermediate, is more common for primary halides when a strong base is used.

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically resulting in an alkene. youtube.com For this compound, this reaction involves the removal of a hydrogen atom and the bromine atom.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton (H+) from a carbon adjacent (β-position) to the carbon bearing the leaving group (the α-carbon), while simultaneously the leaving group departs and a double bond is formed. ksu.edu.sabyjus.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. libretexts.org

In the case of this compound, there is only one β-carbon with a hydrogen atom that can be abstracted. This is the tertiary carbon at position 3. Consequently, the E2 dehydrohalogenation of this compound can yield only one constitutional isomer as a product.

Predicted Product of E2 Elimination:

3,3,4-Trimethylpent-1-ene

The reaction proceeds as a base removes the hydrogen from the C-3 position, and the electron pair from the C-H bond shifts to form a π bond between C-2 and C-3, expelling the bromide ion in a single, concerted step.

| Reactant | Base | Mechanism | Product |

| This compound | Strong Base (e.g., RO⁻) | E2 | 3,3,4-Trimethylpent-1-ene |

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another. Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Zaitsev's rule states that in an elimination reaction, the more substituted (and thus more stable) alkene is typically the major product. chemistrysteps.com Conversely, the Hofmann rule describes the formation of the less substituted alkene as the major product. masterorganicchemistry.comlibretexts.org Hofmann elimination is often observed when using sterically bulky bases or when the leaving group is poor or large and charged. masterorganicchemistry.comlibretexts.org

For this compound, the concepts of Zaitsev and Hofmann regioselectivity are not applicable. There is only one β-carbon that possesses a hydrogen atom available for abstraction. Therefore, there is no competition that would lead to different regioisomeric alkene products. The elimination reaction can only result in the formation of 3,3,4-trimethylpent-1-ene .

While the choice of base does not alter the identity of the elimination product for this compound, it significantly impacts the reaction rate and the competition between elimination (E2) and substitution (SN2) pathways. utdallas.edu

Base Strength: A strong base is required for the E2 reaction to proceed efficiently. libretexts.org Weak bases are insufficient to abstract the β-hydrogen at a significant rate.

Steric Bulk: Due to the severe steric hindrance around the α-carbon, the SN2 pathway is effectively blocked. However, the β-hydrogen is also somewhat sterically shielded. Using a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), further favors the E2 pathway over any potential SN2 reaction. ksu.edu.salibretexts.org A bulky base will more readily access the peripheral β-hydrogen than the highly congested α-carbon, making elimination the dominant reaction pathway. chemistrysteps.commasterorganicchemistry.com

| Base Type | Example | Predominant Pathway | Rationale |

| Strong, Non-bulky | Sodium Ethoxide (NaOEt) | E2 | Strong basicity promotes E2. SN2 is sterically inhibited. |

| Strong, Bulky | Potassium tert-Butoxide (KOtBu) | E2 (favored) | Steric hindrance of the base enhances its preference for proton abstraction over nucleophilic attack, strongly favoring the E2 pathway. masterorganicchemistry.commsu.edu |

| Weak Base/Nucleophile | Water (H₂O), Ethanol (EtOH) | Very slow E1/SN1 (rearrangement likely) | A strong base is needed for E2. Without it, the reaction may slowly proceed via an E1 mechanism involving a carbocation. |

Regioselectivity and Stereoselectivity in Elimination Reactions

Carbocation Rearrangement Processes in the Reactivity of this compound

Under conditions that favor a unimolecular pathway (E1 or SN1), such as solvolysis in a polar protic solvent without a strong base, this compound is expected to form a carbocation intermediate. pearson.comchemedx.org However, the initially formed primary carbocation is highly unstable and will rapidly rearrange to a more stable carbocation. libretexts.org

Carbocation rearrangements occur to increase stability, typically converting a less stable carbocation (like primary or secondary) into a more stable one (secondary or tertiary). lumenlearning.comlibretexts.org This can happen through a 1,2-hydride shift (migration of a hydrogen atom with its bonding electrons) or a 1,2-alkyl shift (migration of an alkyl group). masterorganicchemistry.comlibretexts.org

For the this compound system, the loss of the bromide ion would generate the unstable primary 2,2,3-trimethylbutyl carbocation . This intermediate can undergo two possible rearrangements from the adjacent C-3 carbon:

1,2-Hydride Shift: The hydrogen atom from C-3 migrates to C-2. This transforms the unstable primary carbocation into a more stable tertiary 2,3,3-trimethylbutyl carbocation .

1,2-Methyl Shift: A methyl group from C-3 migrates to C-2. This also converts the primary carbocation into a different, more stable tertiary 2,2,4-trimethylbutyl carbocation .

The hydride shift is generally faster and energetically more favorable than an alkyl shift if both options are available and lead to a similarly stable carbocation. Therefore, the 1,2-hydride shift is the more probable rearrangement pathway. Once the rearranged and more stable tertiary carbocation is formed, it can then be attacked by a nucleophile (SN1 product) or lose a proton from an adjacent carbon to form an alkene (E1 product).

| Initial Carbocation | Rearrangement Type | Resulting Carbocation | Stability |

| 2,2,3-trimethylbutyl (Primary) | 1,2-Hydride Shift | 2,3,3-trimethylbutyl (Tertiary) | High |

| 2,2,3-trimethylbutyl (Primary) | 1,2-Methyl Shift | 2,2,4-trimethylbutyl (Tertiary) | High |

Following the more likely hydride shift, the resulting tertiary carbocation can lead to a mixture of substitution and elimination products.

Mechanistic Studies of Rearrangements Accompanying Substitution and Elimination

The reaction mechanisms of this compound are centrally governed by the formation and subsequent rearrangement of carbocation intermediates. Due to the significant steric hindrance around the primary carbon bearing the bromine atom, bimolecular substitution (SN2) and elimination (E2) pathways are strongly disfavored. The bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile, a prerequisite for the SN2 mechanism. libretexts.orgmasterorganicchemistry.com Consequently, the reactivity of this compound is dominated by unimolecular pathways (SN1 and E1), which proceed through a carbocation intermediate.

The initial step in both SN1 and E1 reactions is the departure of the bromide leaving group to form a primary carbocation. However, primary carbocations are inherently unstable. This instability is the driving force for a rapid carbocation rearrangement to a more stable species. libretexts.orgyoutube.com In the case of the 2,2,3-trimethylbutyl cation, a 1,2-methyl shift occurs. In this process, a methyl group from the adjacent quaternary carbon migrates with its bonding pair of electrons to the positively charged primary carbon.

This rearrangement transforms the unstable primary carbocation into a significantly more stable tertiary carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. This increased stability is attributed to the electron-donating inductive effects of the alkyl groups surrounding the positive charge and hyperconjugation. The formation of the tertiary carbocation is a thermodynamically favorable process and is the pivotal step that dictates the nature of the final products. libretexts.orglibretexts.org

Once the stable tertiary carbocation is formed, it can undergo one of two competing reactions:

SN1 Substitution: The carbocation can be attacked by a nucleophile, which is often the solvent in solvolysis reactions. This results in the formation of a substitution product where the bromine atom has been replaced by the nucleophile at the tertiary carbon.

E1 Elimination: The carbocation can lose a proton from an adjacent carbon atom to a weak base (often the solvent) to form an alkene.

The general mechanism for the rearrangement and subsequent reactions is outlined below:

Table 1: Mechanistic Steps in the Solvolysis of this compound

| Step | Description | Intermediate/Product |

| 1. Ionization | Heterolytic cleavage of the C-Br bond to form a primary carbocation and a bromide ion. | 1,1-dimethyl-2-propylmethyl cation (primary carbocation) |

| 2. Rearrangement | A rapid 1,2-methyl shift to form a more stable tertiary carbocation. | 1,1,2-trimethylpropyl cation (tertiary carbocation) |

| 3. Nucleophilic Attack (SN1) | The solvent (e.g., ethanol) acts as a nucleophile and attacks the tertiary carbocation. | Oxonium ion intermediate |

| 4. Deprotonation (SN1) | A weak base (e.g., solvent) removes a proton from the oxonium ion to yield the final ether product. | 2-ethoxy-2,3-dimethylbutane |

| 5. Deprotonation (E1) | A weak base (e.g., solvent) removes a proton from a carbon adjacent to the carbocation center. | 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene |

Detection and Characterization of Rearranged Products

The identification and characterization of the rearranged substitution and elimination products from the reactions of this compound are crucial for confirming the proposed mechanistic pathway. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

The expected major substitution product, following the 1,2-methyl shift, is 2-substituted-2,3-dimethylbutane (e.g., 2-ethoxy-2,3-dimethylbutane in ethanolysis). The elimination reactions, proceeding from the same tertiary carbocation, are expected to yield two primary alkene products: the more substituted and thermodynamically more stable 2,3-dimethyl-2-butene (tetrasubstituted alkene), and the less substituted 2,3-dimethyl-1-butene (disubstituted alkene). According to Zaitsev's rule, the more substituted alkene is generally the major elimination product. pearson.com

Spectroscopic Characterization:

1H NMR Spectroscopy: The proton NMR spectrum of the reaction mixture would provide distinct signals for each product. For instance, in the case of ethanolysis, the ether product would show a characteristic quartet and triplet for the ethyl group. The alkene products would exhibit unique signals in the vinylic region (for 2,3-dimethyl-1-butene) and characteristic singlets for the methyl groups in 2,3-dimethyl-2-butene.

13C NMR Spectroscopy: Carbon NMR is instrumental in determining the carbon skeleton of the products. The rearranged substitution product would show a quaternary carbon signal at a chemical shift indicative of being bonded to an oxygen atom. The alkene products would be readily distinguishable by the number and chemical shifts of their sp2-hybridized carbon signals.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation patterns of the products. The rearranged substitution and elimination products would all have distinct molecular ion peaks corresponding to their respective molecular formulas. The fragmentation patterns can further aid in confirming their structures.

Table 2: Expected Products and Their Key Spectroscopic Features

| Compound Name | Structure | Product Type | Expected 1H NMR Key Signals | Expected 13C NMR Key Signals |

| 2-ethoxy-2,3-dimethylbutane | CH3C(OCH2CH3)(CH3)CH(CH3)2 | SN1 | Quartet and triplet of the ethyl group. | Signal for the quaternary carbon bonded to oxygen. |

| 2,3-dimethyl-2-butene | (CH3)2C=C(CH3)2 | E1 (Major) | A singlet for the twelve equivalent methyl protons. | Two signals: one for the sp2 carbons and one for the sp3 carbons. |

| 2,3-dimethyl-1-butene | CH2=C(CH3)CH(CH3)2 | E1 (Minor) | Signals in the vinylic region for the CH2 protons. | Signals for the sp2 carbons of the double bond. |

The relative amounts of the substitution and elimination products, as well as the ratio of the different elimination isomers, can be determined by integrating the corresponding signals in the 1H NMR spectrum or by gas chromatography (GC) analysis of the product mixture. These quantitative data are essential for a complete understanding of the reactivity profile of this compound.

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Research

NMR spectroscopy serves as a cornerstone in the structural analysis of 1-bromo-2,2,3-trimethylbutane, offering a detailed view of the proton and carbon frameworks.

While specific experimental high-resolution ¹H NMR spectra for this compound are not widely published, its proton NMR spectrum can be predicted based on the analysis of analogous compounds and established chemical shift principles. The structure of this compound features distinct proton environments that would give rise to a characteristic spectrum.

The key proton environments are:

The two protons of the brominated methylene (B1212753) group (-CH₂Br).

The single proton of the methine group (-CH-).

The nine protons of the tert-butyl group.

The six protons of the two methyl groups attached to the methine group.

Due to the electronegativity of the bromine atom, the methylene protons are expected to be the most deshielded, appearing furthest downfield. The methine proton, being adjacent to the bulky tert-butyl group and the carbon bearing the two methyl groups, will also have a characteristic chemical shift. The tert-butyl protons would likely appear as a sharp singlet due to their equivalence and distance from the bromine atom. The two methyl groups attached to the methine are diastereotopic and therefore chemically non-equivalent, and they would be expected to appear as two distinct doublets.

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.0-1.2 | Singlet (s) | 9H |

| -CH(CH₃)₂ | ~1.1-1.3 | Doublet (d) | 6H |

| -CH- | ~2.0-2.2 | Multiplet (m) | 1H |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The splitting patterns are also predictable. The methylene protons would be split by the adjacent methine proton into a doublet. The methine proton would be split by the methylene protons and the protons of the two adjacent methyl groups, likely resulting in a complex multiplet. The two diastereotopic methyl groups would each be split by the methine proton into a doublet.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering a clear map of the carbon skeleton. For this compound, five distinct carbon signals are expected, corresponding to the five unique carbon environments.

The deshielding effect of the bromine atom will be most pronounced on the carbon atom to which it is directly attached (C1). The chemical shifts of the other carbons will be influenced by their substitution and proximity to the bromine. The quaternary carbon of the tert-butyl group will have a characteristic chemical shift, as will the carbons of the methyl groups.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂Br | 45-55 |

| -C H- | 40-50 |

| -C (CH₃)₃ | 30-40 |

| -CH(C H₃)₂ | 20-30 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Analysis of the ¹³C NMR spectrum of the parent alkane, 2,2,3-trimethylbutane (B165475), shows four distinct carbon environments. docbrown.info The introduction of the bromine atom at the C1 position in this compound would lead to a significant downfield shift of the C1 signal and smaller shifts for the other carbons, allowing for a complete assignment of the carbon backbone. docbrown.info

If this compound were synthesized with deuterium (B1214612) atoms at a specific position, for example, at C1 (-CD₂Br), the analysis of the products by ²H NMR or by observing the absence of signals in the ¹H NMR spectrum could reveal whether hydride or methyl shifts occur during the reaction. Such studies on similar neopentyl-like systems have been instrumental in understanding the mechanisms of nucleophilic substitution and elimination reactions where carbocation intermediates are proposed.

The stereochemistry of reactions involving this compound, particularly at the chiral center (C3), could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These 2D NMR experiments detect through-space interactions between protons that are close to each other, providing information about the three-dimensional structure of the molecule. nanalysis.com

For example, in a conformationally restricted derivative of this compound, NOESY could be used to establish the relative stereochemistry of substituents by observing correlations between protons on different parts of the molecule. Although challenging for a flexible acyclic compound, these techniques are invaluable for determining the stereochemical outcome of reactions where new stereocenters are formed.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various structural components.

C-H Stretching: The molecule contains sp³ hybridized C-H bonds, which will give rise to strong absorption bands in the 2850-3000 cm⁻¹ region.

C-H Bending: Vibrations associated with the bending of C-H bonds in the methyl and methylene groups are expected in the 1350-1470 cm⁻¹ region. The presence of a tert-butyl group often results in a characteristic pair of bands in this region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key diagnostic feature. For bromoalkanes, this absorption typically occurs in the 500-690 cm⁻¹ range. The exact position can be influenced by the substitution pattern of the carbon atom.

Skeletal Vibrations: The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a complex pattern of absorptions arising from the stretching and bending of the carbon-carbon skeleton. This pattern is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Bend (Methyl & Methylene) | 1350 - 1470 |

The analysis of these characteristic frequencies allows for the confirmation of the presence of the alkyl and bromo-functional groups within the molecule.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a positively charged molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. The pattern of fragmentation provides a "fingerprint" that can be used to deduce the structure of the original molecule.

For this compound, the mass spectrum is expected to be characterized by several key features:

Molecular Ion Peak (M•+): A crucial feature for bromo-compounds is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info For C₇H₁₅Br, these peaks would appear at m/z 178 (for C₇H₁₅⁷⁹Br) and m/z 180 (for C₇H₁₅⁸¹Br). The relative instability of branched alkanes may lead to a very low abundance of the molecular ion. uobasrah.edu.iqwhitman.edu

Key Fragmentation Pathways: The highly branched structure of this compound dictates its fragmentation. Bond cleavage occurs preferentially at branching points to form more stable carbocations. ic.ac.ukwhitman.edu

Loss of Bromine Radical: The most significant initial fragmentation is often the cleavage of the C-Br bond, which is the weakest bond in the molecule. This results in the loss of a bromine radical (•Br) and the formation of the 2,2,3-trimethylbutyl cation. This fragment would appear at m/z 99.

Formation of tert-Butyl Cation: A very prominent peak is expected at m/z 57. This corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This ion is formed by the cleavage of the C2-C3 bond. The stability of this tertiary carbocation makes this fragmentation pathway highly favorable, and the m/z 57 peak is often the base peak (the most intense peak) in the spectrum of compounds containing a tert-butyl group. docbrown.infodocbrown.info

Other Fragments: Other smaller fragments from the alkyl chain, such as the isopropyl cation ([CH(CH₃)₂]⁺) at m/z 43, may also be observed. youtube.com

The predicted fragmentation data is summarized in the table below.

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

| 178 / 180 | Molecular Ion | [C₇H₁₅Br]⁺ | M and M+2 peaks, likely low intensity. |

| 99 | 2,2,3-trimethylbutyl cation | [C₇H₁₅]⁺ | Result of losing a •Br radical. |

| 57 | tert-Butyl cation | [C₄H₉]⁺ | Highly stable, likely the base peak. |

| 43 | Isopropyl cation | [C₃H₇]⁺ | Common fragment from the alkyl structure. |

While low-resolution mass spectrometry measures mass-to-charge ratios as integer values, high-resolution mass spectrometry (HRMS) can measure mass with extremely high accuracy, typically to four or more decimal places. measurlabs.comlibretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

This capability arises because the exact mass of an atom is not an integer; each isotope has a unique and precise mass. libretexts.org For example, ¹²C is defined as 12.000000 amu, but ¹H has a mass of 1.007825 amu and ⁷⁹Br has a mass of 78.918338 amu.

By using HRMS, the exact mass of the molecular ion of this compound can be measured and compared to the theoretical exact mass calculated from its chemical formula, C₇H₁₅Br.

Theoretical Exact Mass Calculation (for C₇H₁₅⁷⁹Br):

7 Carbon atoms: 7 × 12.000000 = 84.000000 amu

15 Hydrogen atoms: 15 × 1.007825 = 15.117375 amu

1 Bromine-79 atom: 1 × 78.918338 = 78.918338 amu

Total Exact Mass = 178.035713 amu

An HRMS instrument can distinguish this exact mass from other combinations of elements that might have the same nominal mass of 178, thereby confirming the elemental formula C₇H₁₅Br. chimia.ch This high level of confidence in the elemental composition is invaluable for identifying unknown compounds and verifying the structure of synthesized molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Bromo 2,2,3 Trimethylbutane

Molecular Mechanics (MM) and Conformational Analysis

Molecular mechanics (MM) serves as a valuable tool for exploring the conformational landscape of flexible molecules like 1-bromo-2,2,3-trimethylbutane. By treating the molecule as a collection of atoms governed by a classical potential energy function, MM methods can efficiently calculate the energies of different spatial arrangements.

The most stable conformers are those that minimize steric hindrance. In the case of this compound, the bulky tert-butyl group at C2 and the isopropyl group at C3 significantly restrict the rotational freedom. The most stable conformer is predicted to be the one where the large bromine atom is positioned anti-periplanar to the bulky tert-butyl group, minimizing repulsive van der Waals interactions.

The energetic profile of rotation around the C1-C2 bond would show significant energy barriers, corresponding to eclipsed conformations where the bromine atom is in close proximity to the methyl groups of the tert-butyl moiety.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 3.5 |

Steric energy, a key component of molecular mechanics calculations, quantifies the strain within a molecule arising from non-bonded interactions, bond angle distortions, and torsional strain. For this compound, the high degree of branching is expected to result in significant steric strain, particularly in more compact conformations.

The steric hindrance around the α-carbon (C1) is substantial due to the adjacent quaternary carbon (C2) bearing a tert-butyl group. This steric shielding is a critical factor in the reactivity of the molecule, particularly in nucleophilic substitution reactions. A high steric energy in the ground state can influence the activation energy of a reaction. For instance, in an S(_N)2 reaction, the nucleophile must approach the α-carbon from the backside. The bulky substituents on the neighboring carbon atom create a significant steric barrier to this approach, thus increasing the activation energy and slowing down the reaction rate.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more detailed and accurate description of the electronic structure and properties of this compound compared to molecular mechanics.

DFT calculations can be employed to understand the electronic structure and bonding in this compound. The carbon-bromine (C-Br) bond is a key feature, and its properties, such as bond length and bond dissociation energy, can be accurately calculated. The electronegativity difference between carbon and bromine leads to a polar covalent bond, with a partial positive charge on the carbon and a partial negative charge on the bromine.

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The LUMO is typically centered on the antibonding σ* orbital of the C-Br bond, indicating that this is the most likely site for nucleophilic attack. The HOMO, on the other hand, is generally associated with the lone pairs of the bromine atom.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 11.7 eV |

Note: These values are representative for a molecule of this type and are provided for illustrative purposes in the absence of specific published data for this compound.

Quantum chemical methods are particularly powerful for studying reaction mechanisms and characterizing transition states. For this compound, a primary alkyl halide, the S(_N)2 reaction is a plausible nucleophilic substitution pathway. However, the extreme steric hindrance from the adjacent tert-butyl group is expected to make this reaction exceptionally slow.

Computational modeling can be used to locate the transition state for the S(_N)2 reaction and calculate its energy. The transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving bromide ion on opposite sides. The calculated activation energy for this process would be very high, confirming the experimentally observed low reactivity of neopentyl-type halides in S(_N)2 reactions. For the related neopentyl bromide, the free energy barrier for the S(_N)2 transition state has been calculated to be significantly high. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. sciforum.net It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is typically color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP map would show a region of negative electrostatic potential around the bromine atom, corresponding to its lone pairs. A region of positive potential would be expected on the backside of the C-Br bond, on the α-carbon, which is the site of nucleophilic attack. However, this positive region would be sterically shielded by the bulky alkyl groups, visually demonstrating the difficulty of a nucleophile approaching this site.

Kinetic Modeling and Reaction Dynamics Simulations

Kinetic modeling and reaction dynamics simulations are powerful computational tools used to predict and understand the behavior of chemical reactions at a molecular level. For a molecule like this compound, these methods can provide invaluable insights into its stability, decomposition pathways, and interactions in a solvent environment.

The unimolecular decomposition of this compound is a process where the molecule breaks down into smaller fragments in the absence of other reactants. The rate of this decomposition is quantified by the rate coefficient (k), which is highly dependent on temperature and pressure. Theoretical methods are instrumental in determining these rate coefficients, especially for reactions that are difficult to study experimentally.

The primary unimolecular decomposition pathway for this compound is expected to be the cleavage of the carbon-bromine (C-Br) bond to form a triptyl cation and a bromide ion. Other potential decomposition channels could involve the breaking of carbon-carbon bonds.

To determine the rate coefficients for these reactions, computational chemists would typically employ transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These theories require detailed knowledge of the potential energy surface of the molecule, which can be calculated using quantum mechanical methods such as density functional theory (DFT) or ab initio calculations.

Table 1: Theoretical Steps for Rate Coefficient Determination

| Step | Description | Computational Methods |

| 1. | Geometry Optimization | Optimization of the ground state geometry of this compound and the transition state structures for each decomposition pathway. |

| 2. | Frequency Calculation | Calculation of vibrational frequencies to confirm the nature of the stationary points (minimum or saddle point) and to obtain zero-point vibrational energies. |

| 3. | Energy Calculation | High-level single-point energy calculations to obtain accurate barrier heights and reaction energies. |

| 4. | Rate Coefficient Calculation | Application of TST or RRKM theory using the calculated energetic and vibrational data to determine the temperature and pressure-dependent rate coefficients. |

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a solute, such as this compound, and its surrounding solvent molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of how the solvent influences the behavior and reactivity of the solute.

The interactions between this compound and a solvent would be governed by a combination of electrostatic and van der Waals forces. The bulky triptyl group of the molecule would likely lead to significant steric interactions with solvent molecules. The polarity of the C-Br bond would also play a crucial role in interactions with polar solvents.

An MD simulation of this compound in a solvent would involve several key steps:

Table 2: Key Steps in Molecular Dynamics Simulation

| Step | Description | Key Parameters |

| 1. | System Setup | Placing a single molecule of this compound in a box of solvent molecules. |

| 2. | Force Field Selection | Choosing an appropriate force field to describe the inter- and intramolecular interactions. |

| 3. | Equilibration | Running the simulation for a period to allow the system to reach thermal equilibrium. |

| 4. | Production Run | Running the simulation for a longer period to collect data on the system's properties. |

| 5. | Analysis | Analyzing the trajectory to calculate properties such as radial distribution functions, solvation free energy, and diffusion coefficients. |

Through such simulations, researchers could investigate how the solvent structure is perturbed by the presence of this compound and how the solvent, in turn, affects the conformational dynamics and potential reaction pathways of the solute. For instance, in a polar solvent, the solvent molecules would be expected to arrange themselves to stabilize the dipole of the C-Br bond.

While specific MD simulation studies on this compound are not found in the current body of scientific literature, the methodologies described provide a clear path for future research into the fascinating and complex behavior of this molecule in solution.

Applications of 1 Bromo 2,2,3 Trimethylbutane in Advanced Organic Synthesis Research

Role as a Specialty Intermediate in Complex Molecular Construction

Due to its significant steric bulk, 1-Bromo-2,2,3-trimethylbutane is not a commonly employed intermediate in the construction of complex molecules. The extreme steric hindrance around the reaction center makes it highly unreactive towards traditional bimolecular nucleophilic substitution (S(_N)2) reactions. This inertness is a general feature of neopentyl-type halides. For instance, neopentyl bromide is known to react millions of times slower than methyl bromide in S(_N)2 reactions. ic.ac.uk This characteristic severely limits its utility in synthetic routes that rely on the direct displacement of the bromide by a nucleophile.

However, under conditions that favor unimolecular substitution (S(_N)1) or elimination (E1/E2) pathways, this compound can potentially serve as a precursor for introducing the highly branched 2,2,3-trimethylbutyl group. The formation of a primary carbocation in an S(_N)1 reaction is highly unfavorable, but rearrangement to a more stable tertiary carbocation could occur, leading to a mixture of products. quora.com

The primary role of such a specialty intermediate would be in scenarios where the introduction of a sterically demanding and conformationally rigid fragment is crucial for the target molecule's biological activity or material properties. The tert-butyl group, a component of the 2,2,3-trimethylbutyl structure, is known to be widely used in organic chemistry for kinetic stabilization of compounds. researchgate.net

Strategies for Introducing Bulky Brominated Substrates into Synthetic Targets

The introduction of sterically hindered alkyl groups, such as the one derived from this compound, into a target molecule requires specialized synthetic strategies that circumvent the limitations of direct S(_N)2 reactions.

Organometallic Coupling Reactions: One of the most viable strategies involves the conversion of this compound into an organometallic reagent. For example, the formation of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) would transform the electrophilic carbon into a nucleophilic one. This nucleophilic species can then be used in cross-coupling reactions (e.g., Suzuki, Stille, Kumada couplings) with various electrophiles to form carbon-carbon bonds. This approach effectively bypasses the need for a direct nucleophilic attack on the sterically hindered carbon.

Radical Reactions: Free radical reactions can also be an effective means of incorporating bulky alkyl groups. The bromine atom can be homolytically cleaved using radical initiators to generate the corresponding 2,2,3-trimethylbutyl radical. This radical can then participate in various addition and coupling reactions.

Table 1: Potential Strategies for Incorporating the 2,2,3-Trimethylbutyl Group

| Reaction Type | Reagent/Conditions | Potential Application |

|---|---|---|

| Grignard Formation | Mg, dry ether | Nucleophilic addition to carbonyls, cross-coupling reactions |

| Organolithium Formation | n-BuLi or t-BuLi | Nucleophilic addition, metal-halogen exchange |

| Radical Bromination | Radical initiator (e.g., AIBN), HBr | Anti-Markovnikov addition to alkenes |

It is important to note that the efficiency of these reactions can still be influenced by the steric bulk of the substrate.

Utilization in the Synthesis of Functionally Differentiated Molecules

The synthesis of functionally differentiated molecules using this compound as a starting material would likely involve initial transformations that are tolerant of its steric hindrance, followed by further functional group manipulations.

For instance, elimination reactions (E2) promoted by a strong, non-nucleophilic base could lead to the formation of 2,2,3-trimethyl-1-butene. This alkene could then serve as a versatile intermediate for a variety of functionalization reactions, such as:

Hydroboration-oxidation: To introduce a primary alcohol.

Epoxidation: To form an epoxide, which can be opened by various nucleophiles.

Ozonolysis: To cleave the double bond and generate smaller carbonyl compounds.

These transformations would allow for the incorporation of the bulky alkyl fragment into a molecule while also introducing new functional groups at a less sterically hindered position.

Applications as a Chemical Probe in Mechanistic Organic Chemistry

The extreme steric hindrance of this compound makes it an excellent candidate for use as a chemical probe to investigate the steric limits of various organic reactions and to elucidate reaction mechanisms. researchgate.net

By comparing the reactivity of this compound with less sterically hindered alkyl bromides, chemists can gain valuable insights into the transition state geometry and the degree of steric congestion that a particular reaction can tolerate. For example, its near-total lack of reactivity in S(_N)2 reactions provides a clear demonstration of the importance of backside attack in this mechanistic pathway. ic.ac.uk

Furthermore, studying the products of its reactions under various conditions can help to delineate the competition between S(_N)1, S(_N)2, E1, and E2 pathways. The propensity for rearrangement in S(_N)1 reactions of neopentyl-type systems can also be used to probe the lifetime and behavior of carbocation intermediates. quora.com

Table 2: Mechanistic Insights from the Reactivity of this compound (Inferred from Analogues)

| Reaction Type | Observation | Mechanistic Implication |

|---|---|---|

| S(_N)2 | Extremely slow or no reaction | Confirms the requirement for backside nucleophilic attack. |

| S(_N)1 | Slow reaction, often with rearrangement | Highlights the instability of the primary carbocation and the driving force for rearrangement. |

In essence, while this compound may not be a workhorse of synthetic organic chemistry, its unique structural properties make it a valuable tool for fundamental mechanistic studies.

Future Research Directions and Emerging Challenges

Development of Novel Catalytic Systems for Selective Transformations

The steric bulk of the neopentyl-like structure in 1-bromo-2,2,3-trimethylbutane significantly impedes standard nucleophilic substitution reactions. researchgate.netdntb.gov.uaprinceton.edu This limitation necessitates the development of innovative catalytic systems to facilitate its participation in synthetically valuable transformations, such as cross-coupling reactions for carbon-carbon bond formation. rsc.orgnih.govresearchgate.net

Future research will likely focus on the design and application of catalysts that can overcome the steric barrier presented by the tert-butyl group adjacent to the bromine-bearing carbon. This includes the exploration of:

Palladium and Nickel Catalysis: While palladium and nickel catalysts are staples in cross-coupling chemistry, their application to sterically demanding substrates like this compound remains a challenge. iaea.orgnih.gov Research into ligands that can promote efficient oxidative addition and reductive elimination steps with such hindered electrophiles is crucial. For instance, the development of bulky and electron-rich phosphine (B1218219) ligands, such as neopentylphosphines, has shown promise in palladium-catalyzed cross-couplings of other sterically hindered aryl bromides and chlorides. researchgate.net Tailoring these ligand systems for aliphatic substrates will be a key area of investigation.

Multimetallic Catalysis: The synergistic cooperation of two distinct metal catalysts, known as multimetallic catalysis, offers a promising avenue for achieving challenging cross-coupling reactions. nih.gov This approach could enable the coupling of two sterically hindered partners by leveraging the orthogonal reactivity of each catalyst. nih.gov

Photoredox Catalysis: Metallaphotoredox catalysis has emerged as a powerful tool for the formation of Csp³–Csp³ bonds under mild conditions. nih.gov This strategy could be particularly effective for activating this compound towards coupling with a variety of partners, including other alkyl fragments. nih.gov

A summary of potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Application for this compound | Key Research Focus |

| Palladium/Nickel with Bulky Ligands | Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings | Design of ligands to overcome steric hindrance. |

| Multimetallic Catalysis | Cross-Ullman type reactions with other alkyl or aryl halides | Exploring catalyst combinations with orthogonal reactivity. |

| Photoredox Catalysis | Cross-electrophile coupling with other alkyl electrophiles | Development of photocatalysts for efficient radical generation. |

Investigation of Stereoselective Synthetic Pathways Involving this compound

While this compound itself is achiral, its use as a bulky building block in the synthesis of chiral molecules is an area ripe for exploration. The development of stereoselective reactions involving this compound could provide access to novel and structurally complex chiral architectures. nih.govnih.govberkeley.edunsf.govrsc.orgufl.edu

Future research in this area will likely involve:

Asymmetric Cross-Coupling Reactions: The enantioselective coupling of this compound with prochiral nucleophiles or in the presence of chiral catalysts could lead to the formation of enantioenriched products. The challenge lies in designing chiral ligand systems that can effectively control the stereochemistry of the reaction despite the steric bulk of the substrate.

Enzymatic Transformations: Biocatalysis offers a powerful platform for stereoselective synthesis. rsc.org Investigating the potential of enzymes, such as halogenases or dehalogenases, to act on highly branched substrates could open up new avenues for the synthesis of chiral compounds derived from this compound.

Dynamic Kinetic Resolution: In reactions where a racemic starting material is used in conjunction with this compound, dynamic kinetic resolution strategies could be employed to favor the formation of a single stereoisomer of the product. rsc.org

Advanced Mechanistic Studies Using Isotopic Labeling and Ultrafast Spectroscopy

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The steric hindrance in this molecule can lead to unusual reaction pathways and rates. researchgate.netprinceton.edu

Future mechanistic studies will benefit from the application of advanced techniques, including:

Kinetic Isotope Effects (KIEs): The use of isotopic labeling, particularly deuterium (B1214612) substitution, can provide valuable insights into the transition state structures of reactions involving this compound. iaea.orgresearchgate.net For example, measuring the KIE in Sₙ2 reactions can help to elucidate the degree of bond breaking and bond making in the transition state, which is expected to be significantly influenced by steric hindrance.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be used to directly observe the dynamics of bond cleavage and formation on the timescale of chemical reactions. nih.gov Studying the photodissociation of this compound, for instance, can provide fundamental information about the C-Br bond strength and the initial steps of radical reactions.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The complexity of reactions involving sterically hindered substrates makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery of new reactions and optimize existing synthetic routes.

Future research in this domain will likely focus on:

Predictive Reactivity Models: Developing ML models that can accurately predict the outcome and yield of reactions involving this compound and other highly branched alkyl halides. These models can be trained on existing experimental data to identify the key structural and electronic features that govern reactivity.

Computer-Aided Synthesis Planning (CASP): Utilizing AI-driven retrosynthesis tools to design efficient synthetic pathways for complex molecules that incorporate the this compound motif. These platforms can analyze vast reaction databases to propose novel and viable synthetic routes that a human chemist might overlook.

Optimization of Reaction Conditions: Employing AI algorithms to rapidly screen and optimize reaction conditions, such as catalyst, solvent, and temperature, for transformations involving this compound. This can significantly reduce the experimental effort required to develop robust and high-yielding synthetic protocols.

Environmental Considerations in the Synthesis and Reactions of Highly Branched Alkyl Bromides

The use of bromine in organic synthesis raises environmental concerns due to the potential for the formation of persistent and bioaccumulative organobromine compounds. Therefore, a critical aspect of future research will be to address the environmental impact of the synthesis and reactions of this compound.

Key areas for investigation include:

Green Synthetic Methods: Developing more environmentally friendly methods for the synthesis of this compound and other alkyl bromides. This could involve the use of greener brominating agents, solvent-free reaction conditions, or catalytic methods that minimize waste generation.

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste.

Biodegradability and Toxicity Studies: Assessing the environmental fate and toxicity of this compound and its derivatives to understand their potential impact on ecosystems. While many organobromine compounds are found in nature, synthetic analogs can be persistent pollutants.

Alternative Halogens: Investigating the use of other halogens, such as chlorine, as leaving groups in place of bromine, which may offer environmental benefits in certain applications.

常见问题

Basic: What are the recommended synthetic routes for 1-bromo-2,2,3-trimethylbutane in laboratory settings?

Methodological Answer:

The compound is synthesized via nucleophilic substitution (SN2) by reacting 2,2,3-trimethylbutanol with hydrobromic acid (HBr) under acidic conditions. Alternatively, radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) can selectively introduce bromine at the primary carbon. Key considerations:

- Use anhydrous HBr to minimize hydrolysis side reactions.

- Monitor reaction progress via TLC or GC-MS to optimize yield .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify branching patterns and bromine positioning (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.3–3.5 ppm for CH2Br).

- GC-MS : Determines purity and molecular ion peak (m/z ≈ 193 for [M]+).

- IR Spectroscopy : Confirms C-Br stretch (~550–650 cm⁻¹).

Compare with spectral libraries of analogs like 1-bromo-3-methylbutane .

Advanced: How does the steric environment of this compound influence its reactivity in substitution reactions?

Methodological Answer:

The bulky 2,2,3-trimethylbutyl group creates steric hindrance, favoring SN1 mechanisms over SN2 in polar protic solvents (e.g., ethanol/water). Key experimental strategies:

- Compare kinetics in solvents of varying polarity.

- Monitor carbocation intermediates via conductivity measurements or trapping with nucleophiles.

- Use Hammett plots to correlate substituent effects with reaction rates .

Advanced: How can computational chemistry predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (C-Br) and electronic structure.

- Molecular Dynamics (MD) : Simulates solubility in non-polar solvents (e.g., hexane) based on branching.

- QSPR Models : Predict boiling points (estimated ~160–170°C) using data from structurally similar bromoalkanes like 1-bromo-3-methylbutane .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight containers (UN 2341 classification; flammable liquid).

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Refer to SDS guidelines for analogs like 1-bromo-3-methylbutane .

Advanced: How can researchers resolve contradictions in reported reaction yields for its synthetic pathways?

Methodological Answer:

- Controlled Reproducibility Studies : Standardize variables (catalyst purity, temperature gradients).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Chemometric Analysis : Apply principal component analysis (PCA) to identify critical yield factors (e.g., solvent purity, stirring rate) .

Basic: What are its primary applications in organic synthesis?

Methodological Answer:

- Alkylating Agent : Introduces bulky tert-butyl groups in nucleophilic substitutions (e.g., Grignard or Suzuki couplings).

- Intermediate : Used in synthesizing sterically hindered ketones or pharmaceuticals (e.g., anti-inflammatory agents).

Example: Cross-coupling with aryl boronic acids under palladium catalysis .

Advanced: How to design experiments to assess its thermal stability and decomposition pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。